molecular formula C17H20FN5OS B2355805 N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide CAS No. 2415502-93-9

N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide

Cat. No. B2355805
CAS RN: 2415502-93-9
M. Wt: 361.44
InChI Key: XDRSDHQLYQKNDS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, a methylsulfanyl group, and a carboxamide group . These functional groups suggest that the compound may have interesting chemical properties and potential applications in areas such as medicinal chemistry or materials science .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that its synthesis would involve the reaction of a piperidine derivative with a fluoropyrimidine . The resulting intermediate could then be further reacted with a methylsulfanylpyridine derivative to form the final product.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple rings and functional groups. The fluoropyrimidine and piperidine rings, in particular, may contribute to the compound’s stability and reactivity.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the fluoropyrimidine and piperidine rings, as well as the methylsulfanyl and carboxamide groups . These groups could potentially participate in a variety of chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For example, the presence of the fluoropyrimidine and piperidine rings could impact the compound’s solubility, stability, and reactivity .

properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5OS/c1-25-16-14(3-2-6-19-16)15(24)20-9-12-4-7-23(8-5-12)17-21-10-13(18)11-22-17/h2-3,6,10-12H,4-5,7-9H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRSDHQLYQKNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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